(1H-Pyrazol-3-yl)methanol hydrochloride
Overview
Description
“(1H-Pyrazol-3-yl)methanol hydrochloride” is a chemical compound with the molecular formula C4H7ClN2O and a molecular weight of 134.57 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring attached to a methanol group. The pyrazole ring is a five-membered aromatic heterocycle with two nitrogen atoms .Scientific Research Applications
Synthesis and Chemical Properties
Regioselective Synthesis of Pyrazole Derivatives : (1H-Pyrazol-3-yl)methanol hydrochloride is involved in the regioselective synthesis of pyrazole derivatives using a 1,3-dipolar cycloaddition approach. This synthesis process includes the reaction of nitrile imines with 3-formylchromones (Alizadeh, Moafi, & Zhu, 2015).
Synthesis of Antimicrobial and Anticancer Agents : Compounds derived from this compound have shown potential as antimicrobial and anticancer agents. A study synthesized derivatives and tested them for in vitro antimicrobial and anticancer activity, with some exhibiting higher anticancer activity than reference drugs (Hafez, El-Gazzar, & Al-Hussain, 2016).
Formation of Supramolecular Complexes : Research has shown that this compound can be used to create triple-strand helical supramolecular complexes, highlighting its potential in developing complex molecular structures (Lam, Cheung, Fung, & Wong, 1997).
Biological and Pharmaceutical Applications
Antifungal Activities : Compounds derived from this compound have been studied for their antifungal activities against specific fungi, demonstrating its potential in developing new antifungal agents (Boussalah, Touzani, Souna, Himri, Bouakka, Hakkou, Ghalem, Kadiri, & Ghalem, 2013).
Synthesis of Antibacterial Agents : Derivatives of this compound have been synthesized and screened for their antibacterial activity, showing effectiveness against several bacteria (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Environmental and Green Chemistry
Eco-friendly Synthesis Strategies : The compound has been used in eco-friendly synthesis strategies, showcasing its role in the development of environmentally sustainable chemical processes (Mabrouk, Arrousse, Korchi, Lachgar, Oubair, Elachqar, Jabha, Lachkar, El Hajjaji, Rais, & Taleb, 2020).
Conversion of Carbon Dioxide to Methanol : A study demonstrated the use of a catalyst containing this compound for the efficient and eco-friendly conversion of carbon dioxide to methanol, highlighting its potential in carbon capture and utilization processes (Ribeiro, Martins, & Pombeiro, 2017).
Safety and Hazards
“(1H-Pyrazol-3-yl)methanol hydrochloride” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Properties
IUPAC Name |
1H-pyrazol-5-ylmethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O.ClH/c7-3-4-1-2-5-6-4;/h1-2,7H,3H2,(H,5,6);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOFBLSFEWZGMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681074 | |
Record name | (1H-Pyrazol-5-yl)methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
270920-41-7 | |
Record name | (1H-Pyrazol-5-yl)methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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